Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl carbamate group and a formyl group attached to a spiro[35]nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the formyl and carbamate groups. One common synthetic route includes the cyclization of a suitable precursor molecule under specific conditions to form the spiro[3.5]nonane ring. The formyl group can be introduced via formylation reactions, and the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions typically involve bases or nucleophiles such as amines or alcohols
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for spirocyclic compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate
- Tert-butyl N-(2-hydroxyspiro[3.5]nonan-2-yl)carbamate
Comparison: Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., ethynyl or hydroxy groups) exhibit different chemical behaviors and applications .
Properties
IUPAC Name |
tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESOYVPFTSMYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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